molecular formula C19H16N2O4S2 B2649842 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide CAS No. 921919-93-9

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide

Cat. No.: B2649842
CAS No.: 921919-93-9
M. Wt: 400.47
InChI Key: JSONNTAOTNPXDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a dibenzooxazepine derivative featuring a sulfonamide-linked thiophene moiety at the 2-position. The dibenzooxazepine core consists of a seven-membered oxazepine ring fused to two benzene rings.

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S2/c1-2-21-15-6-3-4-7-17(15)25-16-10-9-13(12-14(16)19(21)22)20-27(23,24)18-8-5-11-26-18/h3-12,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSONNTAOTNPXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H22N2O5S, with a molecular weight of approximately 418.49 g/mol. The compound features a complex structure that includes dibenzo[b,f][1,4]oxazepine and thiophene moieties, which are known to influence its biological activity.

Research indicates that compounds similar to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) exhibit various pharmacological effects:

  • Antagonism of Prostaglandins : Similar derivatives have shown efficacy in antagonizing prostaglandin actions, particularly in conditions such as asthma where excessive bronchial constriction occurs due to prostaglandins like PGF2α .
  • Dopamine D2 Receptor Inhibition : Some related compounds have been identified as selective inhibitors of the dopamine D2 receptor, suggesting potential applications in treating neurological disorders .
  • Anti-inflammatory Effects : The sulfonamide component may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Description Reference
Prostaglandin AntagonismInhibits contractile actions of prostaglandins
Dopamine D2 Receptor InhibitionSelective inhibition linked to neurological effects
Anti-inflammatoryPotential reduction in inflammatory markers

Case Study 1: Asthma Treatment

A study evaluated the efficacy of thiazepine derivatives in treating allergic asthma. The results indicated significant improvement in bronchial responsiveness when treated with compounds that share structural similarities with N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) .

Case Study 2: Neurological Disorders

In another investigation involving dopamine receptor antagonists, certain derivatives exhibited promising results in reducing symptoms associated with Parkinson's disease. The findings suggest that modifications to the oxazepine structure could enhance receptor selectivity and therapeutic outcomes .

Scientific Research Applications

Research indicates that N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide exhibits several pharmacological effects:

  • Prostaglandin Antagonism : Similar compounds have demonstrated the ability to inhibit the actions of prostaglandins, which are implicated in various inflammatory conditions.
  • Dopamine D2 Receptor Inhibition : Some derivatives are selective inhibitors of the dopamine D2 receptor, suggesting potential applications in treating neurological disorders.
  • Anti-inflammatory Effects : The compound may reduce inflammatory markers, indicating its potential use in anti-inflammatory therapies.

Data Table of Biological Activities

ActivityDescriptionReference
Prostaglandin AntagonismInhibits contractile actions of prostaglandins
Dopamine D2 Receptor InhibitionSelective inhibition linked to neurological effects
Anti-inflammatoryPotential reduction in inflammatory markers

Case Study 1: Asthma Treatment

A study investigated the efficacy of thiazepine derivatives in treating allergic asthma. The results indicated significant improvements in bronchial responsiveness when treated with compounds structurally similar to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin). The findings suggest that these compounds can effectively manage asthma symptoms by antagonizing prostaglandins that cause bronchoconstriction.

Case Study 2: Neurological Disorders

Another study focused on the neurological applications of dopamine D2 receptor antagonists derived from similar structures. The research demonstrated that these compounds could potentially alleviate symptoms associated with disorders such as schizophrenia and Parkinson's disease by modulating dopaminergic signaling pathways.

Comparison with Similar Compounds

Structural Modifications in Dibenzo Heterocycles

Oxazepine vs. Thiazepine Cores

The target compound contains a 1,4-oxazepine ring (oxygen atom), whereas analogs such as 10-ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (Compound 29, ) feature a 1,4-thiazepine core (sulfur atom). The sulfur atom increases electron density and may enhance binding to hydrophobic pockets in biological targets. However, the oxygen atom in oxazepine derivatives like the target compound could improve solubility due to its higher polarity .

Substituent Variations at the 10-Position
  • Ethyl vs. Methyl Groups: The target compound’s 10-ethyl group contrasts with the 10-methyl substituent in 5-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide ().
  • Acetyl and Cyclohexane Modifications : Derivatives like N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide () and N~1~-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-cyclohexanecarboxamide () demonstrate how acyl or carboxamide substituents alter electronic profiles and steric demands .

Sulfonamide and Carboxamide Functional Groups

Thiophene-2-sulfonamide vs. Tetrahydronaphthalene-sulfonamide

The target compound’s thiophene-2-sulfonamide group differs from the 5,6,7,8-tetrahydronaphthalene-2-sulfonamide substituent in N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide (). The thiophene ring’s aromaticity may facilitate π-π stacking interactions, whereas the tetrahydronaphthalene moiety introduces conformational flexibility and enhanced hydrophobicity .

Carboxamide Derivatives

Carboxamide analogs, such as N-(4-methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (Compound 36, ), exhibit LCMS retention times (RT = 5.09 min) and HRMS data (m/z 407.1060 [M+H+]) comparable to sulfonamide derivatives.

General Protocols
  • Protocol A (Carboxamide Synthesis) : Used for compounds like 29 and 36 , involving NaH-mediated coupling in DMF, with yields ranging from 9% to 48% ().
  • Protocol B (Sulfonamide Synthesis): Not explicitly detailed but likely involves sulfonylation of amine intermediates, as seen in thiophene-2-sulfonamide derivatives .
Yield Challenges

Low yields (e.g., 9% for 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide , ) highlight synthetic difficulties due to steric hindrance or intermediate instability. Purification via preparative HPLC is common across analogs .

Physicochemical Properties

Table 1: Key Data for Selected Analogs
Compound Name Core Structure Substituents HRMS (m/z [M+H+]) LCMS RT (min) Yield (%)
Target Compound Oxazepine 10-ethyl, thiophene-2-sulfonamide Not reported Not reported Not reported
Compound 29 () Thiazepine 5-oxide 10-ethyl, 4-methoxyphenyl carboxamide 421.1217 5.27 Protocol-dependent
5-Chloro analog () Oxazepine 10-methyl, 5-Cl-thiophene-2-sulfonamide Not reported Not reported Not reported
Compound 36 () Thiazepine 5-oxide 10-methyl, 4-methoxyphenyl carboxamide 407.1060 5.09 Protocol-dependent

Q & A

Basic: What synthetic routes are reported for preparing N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide?

The compound is synthesized via a multi-step process. First, the dibenzo[1,4]oxazepinone core (e.g., 2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one, termed BT3) is functionalized. BT3 reacts with diethyl pyrocarbonate under controlled conditions to introduce the ethyl ester group, as described in the synthesis of BT2 analogs . Subsequent sulfonylation with thiophene-2-sulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base, yields the target compound. Reaction optimization should focus on temperature (0–25°C) and stoichiometric ratios to avoid side products like over-sulfonylation .

Basic: How is the structural characterization of this compound validated in academic research?

X-ray crystallography is the gold standard for confirming the stereochemistry and connectivity of the dibenzo[1,4]oxazepinone and thiophene-sulfonamide moieties. For example, analogous sulfonamide derivatives (e.g., N-(12-amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide) have been resolved using single-crystal diffraction, with data deposited in the Cambridge Structural Database (CSD) . Complementary techniques include 1^1H/13^13C NMR (to verify ethyl and sulfonamide groups) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Basic: What preliminary biological activities have been reported for structurally related compounds?

The parent scaffold (dibenzo[1,4]oxazepinone derivatives like BT2) exhibits anti-inflammatory properties by suppressing monocytic-endothelial cell adhesion and bone erosion in vitro. BT2 reduced TNF-α-induced ICAM-1 expression in endothelial cells at 10 µM, suggesting a potential mechanism for inflammation modulation . Researchers should validate these findings using ELISA or flow cytometry for cytokine profiling and adhesion assays under hypoxic vs. normoxic conditions.

Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?

SAR studies should systematically modify:

  • Dibenzo[1,4]oxazepinone core : Replace the ethyl group at position 10 with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on target binding.
  • Sulfonamide moiety : Substitute thiophene with other heterocycles (e.g., pyridine, furan) to evaluate electronic and π-π stacking contributions.
  • Oxazepinone ring : Introduce electron-withdrawing groups (e.g., nitro) at position 11 to stabilize the keto-enol tautomer.
    Use molecular docking against inflammatory targets (e.g., NF-κB or COX-2) paired with in vitro IC50_{50} determination to prioritize analogs .

Advanced: How should researchers address contradictions in solubility data during formulation studies?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) require systematic protocols:

Solvent screening : Test polar aprotic solvents (DMF, DMSO) and aqueous solutions (PBS at pH 7.4, simulated gastric fluid).

Co-solvency approach : Use cyclodextrins (e.g., HP-β-CD) or surfactants (Poloxamer 407) to enhance solubility.

Solid-state analysis : Perform differential scanning calorimetry (DSC) to detect polymorphic forms affecting dissolution .
Document all conditions (temperature, agitation) to ensure reproducibility .

Advanced: What strategies mitigate side reactions during the sulfonylation step?

Common issues include incomplete sulfonylation or sulfonic acid byproduct formation. Mitigation strategies:

  • Controlled reagent addition : Add thiophene-2-sulfonyl chloride dropwise to avoid local excess.
  • Temperature modulation : Maintain reaction at 0–5°C to slow competing hydrolysis.
  • Workup optimization : Quench with ice-cold water and extract with ethyl acetate to isolate the product before column chromatography (silica gel, hexane/EtOAc gradient) .

Advanced: How can researchers resolve conflicting biological data between in vitro and in vivo models?

For example, if in vitro anti-inflammatory activity (e.g., IC50_{50} = 5 µM) does not translate to in vivo efficacy:

Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution via LC-MS.

Metabolite identification : Use hepatic microsomes to detect rapid metabolism (e.g., sulfonamide cleavage).

Dose-response refinement : Adjust dosing frequency or employ nanoformulations (liposomes) to enhance exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.